1-Chloro-2-methylpentane

Chiral Synthesis Stereochemistry Structural Isomerism

1-Chloro-2-methylpentane (CAS 14753-05-0) is a primary alkyl halide of the monochloroalkane class, characterized by a six-carbon backbone with a methyl substituent at the 2-position and a primary chlorine at the 1-position. This molecular architecture positions it as a sterically hindered, yet primary electrophile, distinct from both its linear analog (1-chlorohexane) and its branched tertiary isomer (2-chloro-2-methylpentane).

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 14753-05-0
Cat. No. B081641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methylpentane
CAS14753-05-0
Synonyms2-METHYLPENTYL CHLORIDE
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCCCC(C)CCl
InChIInChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3
InChIKeySLBTUZZYJLBZQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methylpentane (CAS 14753-05-0) Core Properties and In-Class Positioning


1-Chloro-2-methylpentane (CAS 14753-05-0) is a primary alkyl halide of the monochloroalkane class, characterized by a six-carbon backbone with a methyl substituent at the 2-position and a primary chlorine at the 1-position [1]. This molecular architecture positions it as a sterically hindered, yet primary electrophile, distinct from both its linear analog (1-chlorohexane) and its branched tertiary isomer (2-chloro-2-methylpentane) . Experimental and computed property data confirm its identity as a flammable liquid with a density of 0.8700 g/cm³, a boiling point of 120–125 °C, and a refractive index of 1.4190–1.4220 . These physical constants, combined with its inherent chirality, define its unique operational profile for synthetic and procurement considerations .

1-Chloro-2-methylpentane (CAS 14753-05-0) vs. Analogues: Why Structural Isomer Substitution is Prohibitive


In procurement and experimental design, the assumption that C6H13Cl monochloroalkane isomers are interchangeable is demonstrably false. The specific placement of the chlorine atom and the methyl branch governs three critical and non-interchangeable attributes: (1) reaction mechanism selectivity, as primary halides like 1-chloro-2-methylpentane favor SN2 pathways while tertiary isomers (e.g., 2-chloro-2-methylpentane) undergo SN1/E1 pathways [1]; (2) stereochemical outcome, as this compound is a chiral building block, unlike its achiral tertiary isomer ; and (3) physical property-dependent unit operations, such as distillation and purification, where a boiling point difference of several degrees versus linear or less-branched analogs necessitates distinct process parameters . Substitution without verification leads to divergent synthetic yields, altered stereochemistry, and process deviation.

1-Chloro-2-methylpentane (CAS 14753-05-0) Quantitative Differentiation Evidence Guide


Stereochemical Identity: Chiral 1-Chloro-2-methylpentane vs. Achiral 2-Chloro-2-methylpentane

Radical chlorination of 2-methylpentane yields a suite of monochloro products, including 1-chloro-2-methylpentane, 2-chloro-2-methylpentane, and several others . A critical differentiation exists at the molecular stereocenter level: 1-chloro-2-methylpentane possesses exactly one chiral center (at the C2 carbon), making it a chiral molecule, whereas 2-chloro-2-methylpentane (the tertiary isomer) is achiral due to the symmetric substitution at the C2 carbon . The presence of a stereocenter in 1-chloro-2-methylpentane is confirmed by its structural description, which includes one undefined stereocenter .

Chiral Synthesis Stereochemistry Structural Isomerism

Reactivity Pathway: Primary Alkyl Halide SN2 Dominance vs. Tertiary Halide SN1/E1 Propensity

The classification of 1-chloro-2-methylpentane as a primary alkyl halide dictates its preferred reaction mechanism [1]. General kinetic principles establish that primary alkyl halides react almost exclusively via SN2 pathways, which are second-order and depend on both substrate and nucleophile concentration, leading to clean inversion of configuration [2]. In contrast, the tertiary isomer, 2-chloro-2-methylpentane, is mechanistically predisposed to SN1/E1 pathways due to carbocation stability, resulting in racemization and elimination byproducts [2].

SN2 Reactions Mechanistic Selectivity Alkylation

Physical Property Divergence: Boiling Point and Density Differences vs. Linear Analogue

Branching in alkyl chains reduces intermolecular forces, leading to lower boiling points compared to linear isomers. 1-Chloro-2-methylpentane has a reported experimental boiling point of 120–125 °C and a density of 0.8700 g/mL . In contrast, its linear isomer, 1-chlorohexane, has a significantly higher boiling point of approximately 134–135 °C [1].

Distillation Process Engineering Physicochemical Properties

Regiochemical Control in Alkylation: Evidence for 1-Chloro-2-methylpentane Formation from Isobutyl Chloride

Patented alkylation processes demonstrate that the reaction of isobutyl chloride with ethylene yields a specific distribution of products [1]. Abstraction of hydrogen from the third carbon of isobutyl chloride leads to the formation of 1-chloro-2-methylpentane, alongside the alternative regioisomer 3-chloro-2-methylpentane (from abstraction at the first carbon) [1]. This confirms that 1-chloro-2-methylpentane is a distinct, isolable regioisomer whose formation is governed by defined radical intermediate pathways.

Alkylation Regioselectivity Synthetic Route

1-Chloro-2-methylpentane (CAS 14753-05-0) High-Confidence Application Scenarios


Synthesis of Chiral Intermediates for Pharmaceuticals and Agrochemicals

The established chirality of 1-chloro-2-methylpentane (Section 3, Evidence 1) makes it a strategic building block for introducing a stereogenic center into target molecules. It is directly applicable as an electrophilic synthon for constructing enantiomerically enriched secondary alcohols, amines, or alkylated derivatives, where the use of the achiral tertiary isomer would result in racemic mixtures or completely different products . Procurement in this context demands confirmation of the isomer's identity and, if applicable, its enantiopurity.

SN2-Specific Alkylation in Complex Molecule Assembly

As a primary alkyl halide (Section 3, Evidence 2), this compound is optimally suited for SN2 alkylation reactions [1]. This is particularly valuable in the derivatization of sensitive nucleophiles (e.g., acetylides, enolates, amines) where stereospecific inversion is required and the formation of elimination byproducts (common with tertiary halides) must be strictly avoided. It serves as a reliable reagent for introducing a 2-methylpentyl moiety with predictable and clean reactivity.

Distillation-Based Purification and Process Engineering

The documented boiling point differential of 9–15 °C relative to its linear isomer 1-chlorohexane (Section 3, Evidence 3) directly informs unit operation design [2]. This physical property distinction enables reliable separation via fractional distillation and necessitates specific process parameters for solvent recovery and product isolation. Procurement teams evaluating a C6 chloroalkane must consider this boiling point to ensure compatibility with existing plant or laboratory infrastructure.

Development of Proprietary Synthetic Routes Based on Alkylation Patents

The confirmed formation of 1-chloro-2-methylpentane as a distinct regioisomer in alkylation processes (Section 3, Evidence 4) provides a clear precedent for its use in developing novel, patentable synthetic routes [3]. This compound can be purposefully generated or utilized in transformations involving radical intermediates or organometallic cross-coupling, where its specific substitution pattern confers unique reactivity that is distinct from other hexyl chloride isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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